2-(4-Ethoxyphenoxy)butanoic acid
Description
2-(4-Ethoxyphenoxy)butanoic acid is a substituted butanoic acid derivative featuring a 4-ethoxyphenoxy group attached to the second carbon of the butanoic acid backbone. The ethoxy group (–OCH₂CH₃) on the para position of the phenyl ring introduces steric and electronic effects that influence its physicochemical properties, such as solubility, acidity, and conformational flexibility.
Key structural features:
- Carboxylic acid group: Governs acidity and hydrogen-bonding capacity.
- Phenoxy substituent: The ethoxy group enhances lipophilicity and may modulate electronic effects on the aromatic ring.
- Substituent position: The 2-position on the butanoic acid chain distinguishes it from more commonly studied 4-substituted analogs.
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(4-ethoxyphenoxy)butanoic acid |
InChI |
InChI=1S/C12H16O4/c1-3-11(12(13)14)16-10-7-5-9(6-8-10)15-4-2/h5-8,11H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
ZUYNVKYBZLGKMH-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)OCC |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 2-[p-ethoxyphenoxy]-(5CI) typically involves the esterification of butyric acid with p-ethoxyphenol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of butyric acid, 2-[p-ethoxyphenoxy]-(5CI) may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Ethoxyphenoxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butyric acid, 2-[p-ethoxyphenoxy]-(5CI) involves its interaction with various molecular targets and pathways. It can modulate gene expression by acting as a histone deacetylase inhibitor, leading to changes in chromatin structure and gene transcription. Additionally, it may interact with specific receptors on the cell surface, triggering signaling pathways that influence cellular functions.
Comparison with Similar Compounds
Structural Isomerism: 2- vs. 4-Substituted Butanoic Acids
The position of the phenoxy group on the butanoic acid chain significantly impacts molecular conformation and properties.
Analysis :
- Conformational Flexibility : 4-Substituted analogs exhibit variable carboxyl group torsion angles (161.6°–174.73°), influenced by steric and electronic interactions . For 2-substituted derivatives, the proximity of the substituent to the carboxyl group may enforce a more rigid conformation.
- Acidity (pKa): Electron-withdrawing groups (e.g., Cl in 4-chlorophenoxy analogs) lower pKa (increased acidity), while electron-donating groups (e.g., –OCH₃ or –OCH₂CH₃) may raise pKa. The 2-substituted ethoxyphenoxy group could reduce acidity compared to 4-chloro analogs but increase it relative to unsubstituted butanoic acid (pKa ~4.8).
Substituent Effects: Ethoxy vs. Other Functional Groups
Variations in the phenoxy substituent alter solubility, reactivity, and biological activity.
Analysis :
- Electronic Effects: Chlorine substituents (electron-withdrawing) enhance acidity, whereas ethoxy groups (electron-donating) reduce it. For example, 4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid has a pKa of 4.73, slightly lower than unmodified butanoic acid due to the electron-withdrawing oxo group .
- Thermal Stability : Ethoxy-substituted compounds (e.g., ) exhibit higher melting and boiling points compared to chloro analogs, attributed to stronger intermolecular interactions (e.g., hydrogen bonding).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
